Remodelin

Description

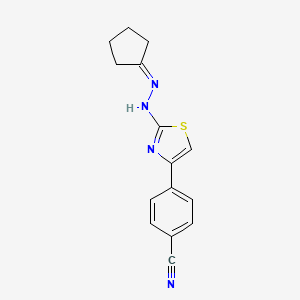

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEJIFARBQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949912-58-7 | |

| Record name | 949912-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Remodelin's Role in Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation. Consequently, therapeutic strategies aimed at eliminating or reversing cellular senescence are of significant interest. Remodelin, a small molecule initially identified for its potential to inhibit N-acetyltransferase 10 (NAT10), has emerged as a promising agent in the context of cellular senescence, particularly in models of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder characterized by accelerated aging. This technical guide provides an in-depth overview of this compound's mechanism of action in cellular senescence, detailing its effects on nuclear architecture, DNA damage, and key signaling pathways. We present a compilation of quantitative data from relevant studies, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Cellular Senescence and this compound

Cellular senescence is a complex cellular state characterized by a stable cessation of cell division, distinctive morphological changes, and the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the senescence-associated secretory phenotype (SASP)[1][2][3]. Senescence can be triggered by various stressors, including telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress[1][2]. While it serves as a crucial tumor-suppressive mechanism and is involved in wound healing and embryonic development, the progressive accumulation of senescent cells with age is thought to contribute to the functional decline of tissues and the pathogenesis of numerous age-related pathologies[1][4].

Hutchinson-Gilford progeria syndrome (HGPS) is a devastating premature aging disease caused by a point mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of lamin A called progerin[5][6]. The accumulation of progerin at the nuclear lamina disrupts nuclear architecture, leading to altered chromatin organization, DNA damage, and ultimately, premature cellular senescence[5][6][7].

This compound is a small molecule that has demonstrated efficacy in ameliorating the cellular phenotypes associated with HGPS[5][7][8]. Initially identified as a putative inhibitor of NAT10, its mechanism of action in the context of cellular senescence is multifaceted, primarily involving the restoration of nuclear integrity and the reduction of DNA damage[7][9].

Mechanism of Action of this compound in Cellular Senescence

This compound's primary role in mitigating cellular senescence, especially in the context of laminopathies like HGPS, is attributed to its ability to correct defects in nuclear architecture and function. This is achieved through the modulation of the nuclear import pathway and the organization of the microtubule network.

Inhibition of N-acetyltransferase 10 (NAT10)

This compound was initially characterized as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the N4-acetylation of cytidine in RNA and the acetylation of microtubules[7][9]. While some studies have questioned the direct and specific inhibition of NAT10's RNA acetyltransferase activity by this compound[10], its effects on cellular phenotypes are consistent with the consequences of NAT10 inhibition[7][9]. Inhibition of NAT10 by this compound has been shown to mediate the rescue of nuclear shape in laminopathic cells through the reorganization of microtubules[7][9].

Rebalancing the Transportin-1 Nuclear Import Pathway

A key mechanism through which NAT10 inhibition by this compound alleviates senescence phenotypes in HGPS cells is by rebalancing the Transportin-1 (TNPO1) nuclear import pathway[10]. In HGPS cells, stabilized microtubules sequester TNPO1 in the cytoplasm, impairing the nuclear import of its cargo, which includes the nuclear pore complex protein NUP153[10]. This disruption leads to defects in the nuclear pore complex and a reduction in nuclear Ran, a small GTPase essential for nuclear transport[10]. By inhibiting NAT10, this compound restores the proper nuclear-to-cytoplasmic ratio of TNPO1, thereby correcting the defects in nuclear import, restoring nuclear pore integrity, and improving overall nuclear function[10].

Improvement of Nuclear Architecture and Reduction of DNA Damage

The accumulation of progerin in HGPS cells leads to severe nuclear abnormalities, including blebbing and altered chromatin organization, which are hallmarks of senescent cells in this disease[6][7]. This compound treatment has been shown to significantly improve nuclear morphology in HGPS fibroblasts and in cells depleted of Lamin A/C[7]. This restoration of nuclear architecture is accompanied by a reduction in DNA damage, as evidenced by decreased levels of the DNA double-strand break marker γH2AX[11][12]. By alleviating the structural defects and genomic instability associated with progerin expression, this compound helps to counteract the senescence program.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key markers of cellular senescence and nuclear integrity, primarily from studies on HGPS models.

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Misshapen Nuclei | HGPS Fibroblasts (AG11498) | 1 µM this compound, 7 days | ~50% reduction in misshapen nuclei | [7][11] |

| Misshapen Nuclei | Lamin A/C depleted U2OS cells | This compound | Significant increase in nuclear circularity | [7] |

| γH2AX-positive cells | LmnaG609G/G609G mouse fibroblasts | 1 µM this compound, 7 days | Significant decrease in the percentage of γH2AX-positive cells | [12] |

| Senescence-Associated β-galactosidase (SA-β-gal) positive cells | HGPS Fibroblasts (AG11498) | This compound | Decrease in the percentage of SA-β-gal positive cells | [7][11] |

| Healthspan | LmnaG609G/G609G mice | 100 mg/kg this compound (p.o.) | Significant enhancement of healthspan | [13] |

Table 1: Effect of this compound on Cellular Senescence Markers. This table presents a summary of the quantitative effects of this compound treatment on various markers of cellular senescence in different experimental models.

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Nuclear Circularity | Lamin A/C depleted U2OS cells | This compound | Statistically significant increase in nuclear circularity score | [7] |

| Nuclear Blebbing | HGPS Fibroblasts | This compound | Reduction in the prevalence of nuclear blebbing | [7] |

| γH2AX levels | LmnaG609G/G609G mouse fibroblasts | 1 µM this compound, 7 days | Reduction in γH2AX protein levels as determined by Western blotting | [12] |

Table 2: Effect of this compound on Nuclear Integrity and DNA Damage. This table summarizes the quantitative impact of this compound on nuclear morphology and a key DNA damage marker.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is adapted from the method by Dimri et al. (1995) and is a widely used marker for senescent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with the fixation solution for 3-5 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add the staining solution to the cells.

-

Incubate the cells at 37°C without CO2 for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells relative to the total number of cells.

Immunofluorescence for γH2AX

This protocol details the detection of γH2AX foci, a marker for DNA double-strand breaks.

Materials:

-

Cells cultured on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope.

Western Blotting for Lamin A/C and Progerin

This protocol is for the detection and quantification of lamin A, lamin C, and progerin protein levels.

Materials:

-

Cell or tissue lysates

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary antibodies: anti-Lamin A/C antibody (recognizing both lamin A, lamin C, and progerin)

-

Secondary antibody: HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an appropriate imaging system.

-

Quantify band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cellular Senescence

The following diagram illustrates the proposed signaling pathway through which this compound ameliorates cellular senescence in the context of HGPS.

Caption: Proposed signaling pathway of this compound in HGPS-induced cellular senescence.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on cellular senescence in a cell culture model.

Caption: Experimental workflow for evaluating this compound's effect on cellular senescence.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for mitigating cellular senescence, particularly in the context of HGPS. Its mechanism of action, centered on the restoration of nuclear architecture and function through the inhibition of NAT10 and the rebalancing of the Transportin-1 nuclear import pathway, offers a novel approach to combating the detrimental effects of progerin accumulation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of aging and drug development.

Future research should focus on further elucidating the precise molecular targets of this compound and its downstream effects. While its impact on HGPS is promising, its efficacy in other models of cellular senescence and natural aging warrants thorough investigation. The development of more specific and potent inhibitors of NAT10 could also provide valuable tools for dissecting the role of this enzyme in senescence and for developing next-generation senotherapeutics. Clinical evaluation of this compound or its analogs will be a critical next step in translating these promising preclinical findings into tangible therapeutic benefits for patients with progeria and potentially other age-related diseases.

References

- 1. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transportin-1: A Nuclear Import Receptor with Moonlighting Functions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacotherapy to gene editing: potential therapeutic approaches for Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proteomic analysis of endogenous FAT10 substrates identifies p62/SQSTM1 as a substrate of FAT10ylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 8. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transportin-1: A Nuclear Import Receptor with Moonlighting Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. buckinstitute.org [buckinstitute.org]

- 11. Transportin 1 is a major nuclear import receptor of the nitric oxide synthase interacting protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Senescence Associated β-galactosidase Staining [bio-protocol.org]

The Impact of Remodelin on N-acetyltransferase 10 (NAT10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferase 10 (NAT10) is a crucial enzyme implicated in a variety of cellular processes, including RNA acetylation, DNA replication and repair, and cell cycle regulation. Its overexpression is associated with numerous pathologies, most notably cancer and progeria. Remodelin, a small molecule, has been widely studied as a NAT10 inhibitor, demonstrating significant effects on cancer cell proliferation, apoptosis, and metastasis, as well as showing promise in models of Hutchinson-Gilford progeria syndrome. This technical guide provides an in-depth overview of the impact of this compound on NAT10, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. A critical perspective on the specificity of this compound as a direct NAT10 inhibitor is also presented, reflecting the ongoing scientific discourse.

Mechanism of Action of this compound on NAT10

This compound has been primarily characterized as an inhibitor of NAT10.[1] NAT10 is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on RNA, which plays a role in RNA stability and translation.[2] By inhibiting NAT10, this compound is thought to disrupt these essential cellular functions, leading to its observed anti-cancer and anti-aging effects.

However, it is crucial to note that the direct and specific inhibitory effect of this compound on NAT10's RNA acetyltransferase activity has been questioned. Some studies suggest that this compound may act as a cryptic assay interference compound with the potential to interact with multiple protein targets.[3][4] These findings indicate that the phenotypic effects of this compound may not be solely attributable to the inhibition of NAT10-catalyzed RNA acetylation.[3] Despite this controversy, this compound remains a valuable tool for studying NAT10-related cellular processes, and its effects are consistently linked to the modulation of pathways regulated by NAT10.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cell lines and in vivo models as reported in the scientific literature.

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |

| PC-3, VCaP | Prostate Cancer | 20 µM | Significantly decreased cell proliferation over 7 days. | [1] |

| PC-3, DU145, VCaP | Prostate Cancer | 2, 10, 20, 40 µM | Dose-dependent attenuation of proliferation at 48 hours. | [1] |

| Breast Cancer Cell Lines | Breast Cancer | 2.5, 5.0, 7.5, 10.0 µM | Synergistically reduced cell viability with doxorubicin. | [5] |

| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Not Specified | Attenuated proliferation, invasion, and migration. | [6][7] |

| Hepatocellular Carcinoma Cell Lines | Hepatocellular Carcinoma | Not Specified | Increased chemosensitivity to doxorubicin. | [8] |

Table 2: In Vivo Effects of this compound

| Model | Condition | This compound Dosage | Observed Effect | Reference |

| Nude Mice with PC-3 Xenografts | Prostate Cancer | 2 mg/kg or 20 mg/kg | Dose-dependent inhibition of tumor growth. | [1] |

| HGPS Mouse Model | Hutchinson-Gilford Progeria Syndrome | Not Specified | Increased life span and improved cardiovascular health. | [9] |

| Nude Mice with A549 Xenografts | Non-Small Cell Lung Cancer | Not Specified | Inhibited tumor growth, comparable to shNAT10. | [7] |

Key Cellular Processes Modulated by this compound via NAT10

DNA Replication

This compound-mediated inhibition of NAT10 has been shown to slow down DNA replication in prostate cancer cells.[1] This is attributed to the direct involvement of NAT10 in the DNA replication complex, where it interacts with proteins like CDC6.[1] Inhibition of NAT10 by this compound leads to reduced levels of CDC6, thereby impairing DNA replication.[1]

Epithelial-Mesenchymal Transition (EMT)

This compound has been demonstrated to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5][6][7] In breast cancer and non-small cell lung cancer cells, this compound treatment leads to the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like vimentin and N-cadherin.[5][6][7] This reversal of EMT contributes to the observed reduction in cancer cell invasion and migration.

Apoptosis and Cell Cycle Arrest

Targeting NAT10 with this compound can induce apoptosis and cell cycle arrest in cancer cells. In acute myeloid leukemia cells, this compound treatment leads to G1 phase cell cycle arrest. This is associated with decreased expression of key cell cycle proteins like CDK2, CDK4, CyclinD1, and Cyclin E, and increased expression of p16 and p21.

Hutchinson-Gilford Progeria Syndrome (HGPS)

In cellular and animal models of HGPS, a premature aging syndrome, this compound has shown significant therapeutic potential.[2][9][10] It improves nuclear architecture, reduces DNA damage markers, and enhances cell fitness in HGPS-derived cells.[10] In HGPS mouse models, oral administration of this compound extends lifespan and ameliorates cardiovascular pathologies.[9]

Signaling Pathways Influenced by this compound and NAT10

Wnt/β-catenin Signaling Pathway

NAT10 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer progression.[11][12][13][14] NAT10 can mediate the stability of KIF23 mRNA through ac4C modification, leading to the activation of the Wnt/β-catenin pathway and subsequent translocation of β-catenin to the nucleus.[11][13] this compound, by inhibiting NAT10, can disrupt this cascade.

Epithelial-Mesenchymal Transition (EMT) Pathway

The inhibition of NAT10 by this compound directly impacts the expression of key EMT markers, suggesting a role in regulating this pathway.

References

- 1. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Research on the Mechanism of Tumor Regulation by N-Acetyltransferase 10 [discovmed.com]

- 3. This compound Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. longlonglife.org [longlonglife.org]

- 10. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the therapeutic potential of Remodelin in cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Remodelin, a selective and orally active inhibitor of N-acetyltransferase 10 (NAT10), is emerging as a promising therapeutic agent in the landscape of cancer treatment. This technical guide synthesizes the current understanding of this compound's mechanism of action, its preclinical efficacy in various cancer models, and the intricate signaling pathways it modulates. Through a comprehensive review of existing literature, this document provides researchers and drug development professionals with a detailed overview of this compound's therapeutic potential, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions.

Introduction

N-acetyltransferase 10 (NAT10) is an enzyme implicated in diverse cellular processes, including RNA acetylation, ribosome biogenesis, and the regulation of gene expression. Its overexpression has been correlated with the progression of several malignancies, making it an attractive target for cancer therapy. This compound has been identified as a potent and specific inhibitor of NAT10, demonstrating significant anti-cancer activity in preclinical studies. This guide delves into the core aspects of this compound's function and its potential translation into clinical practice.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of NAT10. This inhibition disrupts the acetylation of various cellular substrates, leading to a cascade of events that collectively impede cancer cell growth and survival. Key mechanistic pillars of this compound's action include:

-

Inhibition of DNA Replication: this compound has been shown to slow down DNA replication in cancer cells, a critical process for rapid tumor proliferation.[1][2][3]

-

Modulation of the Epithelial-Mesenchymal Transition (EMT): A pivotal process in cancer metastasis, EMT is significantly influenced by this compound. Studies have demonstrated that this compound can reverse EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and Vimentin.[4][5][6]

-

Suppression of Hypoxia-Inducible Factors (HIFs): In the tumor microenvironment, hypoxia is a major driver of angiogenesis and metastasis. This compound has been found to suppress the expression of HIF-1α and HIF-2α, key mediators of the hypoxic response.[7]

-

Alteration of Mitochondrial Lipid Metabolism: Recent findings suggest that this compound can alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells, opening new avenues for its therapeutic application.[8]

Preclinical Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant anti-cancer activity across a range of cancer types in both cell culture and animal models.

In Vitro Studies

The efficacy of this compound has been evaluated in various cancer cell lines, revealing its potent anti-proliferative and anti-invasive properties.

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Prostate Cancer | VCaP, LNCaP, PC3, DU145 | Dose-dependent inhibition of cell proliferation and colony formation.[1][3] | [1][3] |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | Attenuated proliferation, invasion, and migration.[4][5] | [4][5] |

| Breast Cancer | Not specified | Reduced cell viability and attenuated doxorubicin resistance.[6] | [6] |

| Hepatocellular Carcinoma | Not specified | Inhibited invasion and migration under hypoxic conditions.[4] | [4] |

In Vivo Studies

Xenograft models have provided crucial evidence for this compound's anti-tumor effects in a living organism.

| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Prostate Cancer | Nude mice with AR-negative tumor xenografts | 2 or 20 mg/kg, i.p., once every two days for 4 weeks | Significantly reduced tumor growth.[1][2] | [1][2] |

| Non-Small Cell Lung Cancer (NSCLC) | Mouse xenograft | Not specified | Attenuated proliferation, invasion, and metastasis.[4][5] | [4][5] |

| Hepatocellular Carcinoma | Xenograft model | Not specified | Inhibited tumor growth.[1][2] | [1][2] |

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the intricate modulation of key signaling pathways that are often dysregulated in cancer.

Figure 1: this compound's multifaceted mechanism of action targeting NAT10 and downstream oncogenic pathways.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section details the methodologies for key experiments cited in the literature.

Cell Proliferation Assay (CCK-8 Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000 cells/well and culture overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 μM) for the desired duration (e.g., 1-7 days).[1][2]

-

Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Transwell Invasion Assay

-

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

-

Methodology:

-

Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.

-

Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treat the cells in the upper chamber with this compound at various concentrations.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells under a microscope.

-

Western Blotting

-

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., NAT10, E-cadherin, N-cadherin, Vimentin).

-

Methodology:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., 2 or 20 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the specified schedule (e.g., once every two days for 4 weeks).[1][2]

-

Measure tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blotting).

-

Logical Workflow for Preclinical Evaluation

The preclinical assessment of this compound's therapeutic potential follows a logical and stepwise progression from in vitro characterization to in vivo validation.

Figure 2: A logical workflow for the preclinical evaluation of this compound as a cancer therapeutic.

Conclusion and Future Directions

This compound presents a compelling profile as a novel anti-cancer agent with a well-defined molecular target and a multi-pronged mechanism of action. Its ability to inhibit DNA replication, reverse EMT, and suppress the hypoxia response underscores its potential to impact key drivers of tumor progression and metastasis. The preclinical data summarized herein provide a strong rationale for its continued development.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents. Studies have already suggested its potential to overcome doxorubicin resistance in breast cancer.[6]

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Clinical Translation: Advancing this compound into well-designed clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Adipose Tissue Remodeling in Adipogenic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipogenic differentiation, the process by which precursor cells commit to and develop into mature adipocytes, is a cornerstone of adipose tissue expansion and a critical determinant of systemic metabolic health. This process is not merely a matter of lipid accumulation but involves a highly orchestrated series of events collectively known as adipose tissue remodeling. This technical guide provides an in-depth exploration of the molecular mechanisms governing this remodeling, with a focus on cytoskeletal dynamics, extracellular matrix (ECM) reorganization, and the central transcriptional cascade involving PPARγ and C/EBPα. While the specific role of "Remodelin," a known N-acetyltransferase 10 (NAT10) inhibitor, in adipogenic differentiation is not yet established in scientific literature, its documented effects on mitochondrial lipid metabolism in cancer cells suggest a potential intersection with adipocyte biology that warrants future investigation. This guide will detail key signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols to facilitate further research in this vital field.

Introduction: Adipogenesis and the Imperative of Remodeling

White adipose tissue (WAT) expands through two primary mechanisms: hypertrophy, the enlargement of existing adipocytes, and hyperplasia, the formation of new adipocytes through adipogenesis. While hypertrophy is often associated with metabolic dysfunction, including inflammation and insulin resistance, adipogenesis is considered a key component of healthy adipose tissue expansion. The generation of new, insulin-sensitive adipocytes is crucial for buffering nutrient excess and maintaining metabolic homeostasis.

The differentiation of preadipocytes into mature, lipid-laden adipocytes is a complex process involving dramatic changes in cell morphology and function. This transformation necessitates extensive remodeling of both the intracellular and extracellular environments. Key aspects of this remodeling include:

-

Cytoskeletal Reorganization: Preadipocytes exhibit a well-defined cytoskeleton with prominent stress fibers. During differentiation, this actin network undergoes a significant transformation, shifting from stress fibers to a more cortical actin structure to accommodate the formation and expansion of lipid droplets.

-

Extracellular Matrix (ECM) Dynamics: The ECM surrounding preadipocytes is rich in fibronectin, which generally inhibits adipogenesis. As differentiation proceeds, the ECM is remodeled, with a decrease in fibronectin and an increase in laminin, creating a microenvironment permissive for adipocyte maturation.

This guide will delve into the molecular machinery driving these remodeling events and their integration with the core transcriptional program of adipogenesis.

The Central Transcriptional Cascade: PPARγ and C/EBPα

The transcriptional regulation of adipogenesis is primarily orchestrated by two master transcription factors: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα). These factors work in a coordinated fashion to activate the expression of a vast array of genes responsible for the adipocyte phenotype.

-

PPARγ: Considered the master regulator of adipogenesis, PPARγ is both necessary and sufficient for driving the differentiation process. Its activation by ligands, such as fatty acids and their derivatives, leads to the transcriptional upregulation of genes involved in lipid uptake, synthesis, and storage.

-

C/EBPα: Working in concert with PPARγ, C/EBPα is another critical transcription factor that is induced during adipogenesis. It plays a crucial role in promoting and maintaining the differentiated state and is essential for insulin sensitivity in mature adipocytes. C/EBPβ and C/EBPδ are expressed earlier in the differentiation program and are responsible for inducing the expression of PPARγ and C/EBPα.

The interplay between these transcription factors and the signaling pathways that regulate their activity is central to understanding the control of adipogenesis.

Signaling Pathways Influencing Adipogenesis

Several signaling pathways converge on the core transcriptional machinery to either promote or inhibit adipogenic differentiation.

Remodelin's Influence on Stem Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of Remodelin, a specific inhibitor of N-acetyltransferase 10 (NAT10), on stem cell culture. By elucidating its molecular mechanisms and impact on pluripotency and differentiation, this document serves as a valuable resource for researchers and professionals in the field of regenerative medicine and drug development.

Core Concepts: The Dual Mechanism of this compound

This compound exerts its influence on stem cells primarily through two interconnected molecular pathways: the inhibition of NAT10 and the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).

Inhibition of NAT10 and its Impact on mRNA Acetylation

This compound is a potent and specific inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme responsible for N4-acetylcytidine (ac4C) modification of mRNA, a post-transcriptional modification that enhances mRNA stability and translational efficiency.[1][2][3] By inhibiting NAT10, this compound reduces the levels of ac4C on target mRNAs, leading to their degradation and reduced protein expression.[3] This mechanism is crucial in the context of stem cell biology, as NAT10-mediated acetylation has been shown to stabilize the transcripts of key pluripotency factors.[1]

Suppression of Hypoxia-Inducible Factor-1α (HIF-1α)

In addition to its role as a NAT10 inhibitor, this compound has been demonstrated to suppress the expression of HIF-1α.[4] HIF-1α is a master regulator of the cellular response to hypoxia and plays a complex, often context-dependent, role in stem cell fate decisions. It has been implicated in both the maintenance of stemness in some contexts and the promotion of differentiation in others.[5][6][7]

Influence on Pluripotency and Self-Renewal

NAT10 is essential for maintaining the pluripotent state of embryonic stem cells (ESCs).[1] It achieves this by stabilizing the mRNA of core pluripotency transcription factors such as OCT4.[8] Consequently, the inhibition of NAT10 by this compound is expected to disrupt the self-renewal capacity of pluripotent stem cells and promote their differentiation. Studies involving the knockdown of NAT10 in human embryonic stem cells (hESCs) have confirmed this, showing a decrease in the expression of pluripotency markers and an increase in the expression of differentiation markers.[8]

Table 1: Effect of NAT10 Knockdown on Pluripotency and Differentiation Marker Expression in hESCs

| Gene Category | Gene | Expression Change upon NAT10 Knockdown | Reference |

| Pluripotency Markers | OCT4 | Decreased | [8] |

| NANOG | Decreased | [8] | |

| SOX2 | Decreased | [8] | |

| Endoderm Markers | SOX17 | Increased | [8] |

| FOXA2 | Increased | [8] | |

| Ectoderm Markers | SOX1 | Increased | [8] |

| PAX6 | Increased | [8] | |

| NES | Increased | [8] | |

| Mesoderm Marker | TBXT (T) | Increased | [8] |

Data is derived from studies on NAT10 knockdown, which mimics the effect of this compound.

Modulation of Stem Cell Differentiation

This compound's influence extends to directing the differentiation of stem cells towards specific lineages. This is achieved through its dual mechanism of action, impacting both NAT10- and HIF-1α-dependent pathways.

Ectodermal Differentiation

Inhibition of NAT10 has been shown to promote the ectodermal differentiation of hESCs.[3] This is mediated, at least in part, by the NAT10-dependent acetylation and subsequent stabilization of the mRNA encoding for the transcription factor NR2F1, which is involved in neurogenesis.[3] Therefore, treatment with this compound is anticipated to enhance the generation of ectodermal lineages from pluripotent stem cells.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

NAT10 has been identified as a positive regulator of the osteogenic differentiation of MSCs.[9] The inhibition of NAT10 would, therefore, be expected to impede this process. This presents a potential application for this compound in controlling the lineage commitment of MSCs and maintaining them in a more multipotent state.

Signaling Pathways Influenced by this compound

The effects of this compound on stem cell fate are orchestrated through the modulation of several key signaling pathways.

NAT10-Mediated Signaling

The inhibition of NAT10 by this compound initiates a cascade of events that ultimately impinge upon crucial developmental signaling pathways. The NAT10-ac4C-ANP32B axis has been identified as a critical link between RNA modification and chromatin remodeling.[1][10] This axis can modulate the chromatin landscape of downstream target genes, including key regulators of the Wnt and TGF-β signaling pathways, both of which are fundamental to stem cell self-renewal and differentiation.[1][10]

HIF-1α-Mediated Signaling

By suppressing HIF-1α, this compound can influence a separate set of signaling pathways that are critical for stem cell function. HIF-1α is known to interact with key stem cell pathways, including the Notch and Wnt signaling cascades.[7][11] Furthermore, in mouse ESCs, HIF-1α has been shown to inhibit self-renewal by negatively regulating the LIF-STAT3 pathway.[5][6] Therefore, this compound-mediated inhibition of HIF-1α could potentially promote self-renewal in this specific context.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on stem cell culture.

Protocol for Assessing the Effect of this compound on hESC Self-Renewal

Objective: To determine the dose-dependent effect of this compound on the maintenance of pluripotency in human embryonic stem cells.

Materials:

-

Human embryonic stem cells (e.g., H9 line)

-

Feeder-free hESC culture medium (e.g., mTeSR1)

-

Matrigel-coated culture plates

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Reagents for immunocytochemistry (e.g., antibodies against OCT4, NANOG, SOX2)

-

Reagents for quantitative RT-PCR (qRT-PCR)

-

Alkaline Phosphatase (AP) staining kit

Procedure:

-

Cell Culture: Culture hESCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols.

-

Treatment: Once the hESCs reach 50-60% confluency, replace the medium with fresh mTeSR1 containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control with the corresponding concentration of DMSO.

-

Incubation: Culture the cells for 3-5 days, replacing the medium with fresh medium containing the respective treatments daily.

-

Morphological Assessment: Observe the morphology of the hESC colonies daily for signs of differentiation (e.g., loss of defined colony edges, appearance of flattened, irregular cells).

-

Alkaline Phosphatase Staining: After the treatment period, perform AP staining according to the manufacturer's instructions to visualize undifferentiated colonies.

-

Immunocytochemistry: Fix the cells and perform immunocytochemistry for pluripotency markers (OCT4, NANOG, SOX2).

-

qRT-PCR Analysis: Harvest RNA from the cells and perform qRT-PCR to quantify the expression levels of pluripotency genes (e.g., POU5F1, NANOG, SOX2) and differentiation markers for the three germ layers (e.g., SOX17, PAX6, T).

Data Analysis:

-

Quantify the percentage of AP-positive colonies for each treatment group.

-

Analyze the fluorescence intensity of pluripotency markers from immunocytochemistry images.

-

Calculate the relative gene expression levels from qRT-PCR data, normalized to a housekeeping gene.

Protocol for Evaluating the Impact of this compound on MSC Osteogenic Differentiation

Objective: To assess the effect of this compound on the in vitro osteogenic differentiation of mesenchymal stem cells.

Materials:

-

Human mesenchymal stem cells (e.g., bone marrow-derived)

-

MSC growth medium

-

Osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Alizarin Red S staining solution

-

Reagents for qRT-PCR

Procedure:

-

Cell Seeding: Seed MSCs in a 24-well plate at a density that will reach confluency at the start of differentiation.

-

Induction of Differentiation: Once confluent, replace the growth medium with osteogenic induction medium.

-

Treatment: Add this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) to the osteogenic medium. Include a vehicle control.

-

Culture and Medium Change: Culture the cells for 14-21 days, replacing the medium with fresh induction medium and the respective treatments every 2-3 days.

-

Alizarin Red S Staining: At the end of the differentiation period, fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of mineralization.

-

Quantification of Mineralization: To quantify the extent of mineralization, the Alizarin Red S stain can be extracted with cetylpyridinium chloride and the absorbance measured.

-

qRT-PCR Analysis: At various time points during differentiation (e.g., day 7, 14, 21), harvest RNA to analyze the expression of osteogenic marker genes (e.g., RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin)).

Data Analysis:

-

Visually compare the intensity of Alizarin Red S staining between treatment groups.

-

Quantify the absorbance of the extracted Alizarin Red S to determine the relative amount of mineralization.

-

Analyze the temporal expression patterns of osteogenic marker genes using qRT-PCR data.

Summary and Future Directions

This compound presents a powerful tool for modulating stem cell fate. Its dual inhibitory action on NAT10 and HIF-1α provides a multifaceted approach to influencing pluripotency and differentiation. The ability to fine-tune these fundamental cellular processes has significant implications for regenerative medicine, disease modeling, and the development of novel therapeutic strategies.

Future research should focus on elucidating the complete repertoire of NAT10-acetylated mRNAs in various stem cell populations and further dissecting the complex interplay between the NAT10 and HIF-1α pathways in response to this compound treatment. In vivo studies will also be crucial to validate the therapeutic potential of this compound in tissue regeneration and disease models.

References

- 1. Influence of remodeling on the mineralization of bone tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. NAT10‐mediated ac4C modification promotes ectoderm differentiation of human embryonic stem cells via acetylating NR2F1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular Matrix Remodeling in Stem Cell Culture: A Potential Target for Regulating Stem Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-inducible factor-1 alpha inhibits self-renewal of mouse embryonic stem cells in Vitro via negative regulation of the leukemia inhibitory factor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia is fine-tuned by Hif-1α and regulates mesendoderm differentiation through the Wnt/β-Catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bone marrow mesenchymal stem cells and TGF-β signaling in bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling stem cells using quantitative PCR protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | RETRACTED: HIF-1α Affects the Neural Stem Cell Differentiation of Human Induced Pluripotent Stem Cells via MFN2-Mediated Wnt/β-Catenin Signaling [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Remodelin in In-Vitro Cancer Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remodelin is a selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in various cellular processes, including DNA replication and repair, and the regulation of gene expression.[1] Dysregulation of NAT10 has been linked to the progression of several cancers, making it a promising target for therapeutic intervention. This compound has demonstrated anti-tumor effects in various cancer models by inhibiting NAT10 activity, leading to suppressed cancer cell growth and proliferation. These application notes provide detailed protocols for utilizing this compound in in-vitro cancer studies to assess its efficacy and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the acetyltransferase activity of NAT10. This inhibition disrupts NAT10-mediated cellular processes that are often hijacked by cancer cells to promote their survival and proliferation. The downstream effects of NAT10 inhibition by this compound include:

-

Inhibition of DNA Replication: this compound has been shown to slow down DNA replication in cancer cells.

-

Induction of Apoptosis: By interfering with critical cellular pathways, this compound can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Treatment with this compound can lead to the arrest of cancer cells in specific phases of the cell cycle, thereby halting their proliferation.

-

Modulation of Signaling Pathways: this compound has been observed to impact key signaling pathways involved in cancer progression, such as the Epithelial-Mesenchymal Transition (EMT), NF-κB, and Wnt/β-catenin pathways.

Data Presentation

Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| U2OS | Osteosarcoma | 48 | Not explicitly stated, but 500 µM showed the greatest inhibition |

| MG63 | Osteosarcoma | 48 | Not explicitly stated, but 500 µM showed the greatest inhibition |

Note: Further studies are required to determine the precise IC50 values of this compound in a broader range of cancer cell lines.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 500 µM) to determine the IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4][5][6]

-

-

CCK-8 Assay:

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.

-

Caption: Workflow of the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cancer cells via flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][9]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Caption: Detection of apoptosis using Annexin V and PI.

Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of this compound-treated cancer cells using propidium iodide staining and flow cytometry.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[11]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Workflow for cell cycle analysis.

Western Blot Analysis of EMT Markers

This protocol is for detecting changes in the expression of Epithelial-Mesenchymal Transition (EMT) markers in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Lysis:

-

Seed cells and treat with this compound as previously described.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[12]

-

-

Immunoblotting:

-

Detection:

-

Wash the membrane with TBST and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

-

Signaling Pathways

This compound's Impact on NAT10 and Downstream Signaling

This compound's inhibition of NAT10 can affect multiple signaling pathways crucial for cancer progression. The following diagram illustrates the central role of NAT10 and the inhibitory effect of this compound.

Caption: this compound inhibits NAT10, affecting key cancer pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 4. ptglab.com [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. ED-B fibronectin expression is a marker of epithelial-mesenchymal transition in translational oncology - PMC [pmc.ncbi.nlm.nih.gov]

Remodelin in Murine Models: Application Notes and Protocols for In-Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Remodelin, a potent and specific inhibitor of N-acetyltransferase 10 (NAT10), in pre-clinical in-vivo mouse models. This document details recommended dosage regimens, administration protocols, and the underlying signaling pathways affected by this compound, particularly in the context of cancer research.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and frequencies of this compound used in various mouse models. These data are compiled from peer-reviewed studies and are intended to serve as a guide for designing in-vivo experiments.

| Cancer Type | Mouse Model | Dosage | Administration Route | Frequency | Study Outcome |

| Prostate Cancer | Nude mice with PC-3 cell xenografts | 2 mg/kg (low dose), 20 mg/kg (high dose) | Injected (route not specified) | Every two days for 4 weeks | Significantly reduced tumor growth.[1] |

| Non-Small Cell Lung Cancer (NSCLC) | Nude mice with A549 cell xenografts | 20 mg/kg | Intraperitoneal injection | Every other day | Attenuated tumor proliferation, invasion, and metastasis. |

| Cervical Cancer | Nude mice with SiHa cell xenografts | 20 mg/kg | Intraperitoneal injection | Every 3 days for 4 weeks | Prevented cervical cancer growth in vivo.[2] |

| Hepatocellular Carcinoma (HCC) | Nude mice with a xenograft model | Not specified | Not specified | Not specified | Enhanced the efficacy of doxorubicin.[3] |

| Breast Cancer | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Attenuated doxorubicin resistance.[4] |

Experimental Protocols

Preparation of this compound for In-Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.

-

This compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of the desired concentration (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.

-

Final Dosing Solution: On the day of administration, dilute the this compound stock solution with the vehicle to achieve the final desired concentration for injection. For example, to prepare a 2 mg/mL dosing solution from a 20 mg/mL stock, mix 1 part of the stock solution with 9 parts of the vehicle.

-

Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a sterile tube before administration.

-

Storage: Store the stock solution at -20°C. Prepare the final dosing solution fresh for each administration.

Administration of this compound in a Xenograft Mouse Model

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used for xenograft studies.

-

The choice of mouse strain should be appropriate for the specific cancer cell line being used.

Tumor Cell Implantation:

-

Culture the desired cancer cell line (e.g., A549 for NSCLC, PC-3 for prostate cancer) under standard conditions.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

For subcutaneous xenografts, inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

This compound Administration Protocol (Intraperitoneal Injection):

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Weigh each mouse to calculate the precise volume of the this compound dosing solution to be administered.

-

Restrain the mouse appropriately. For intraperitoneal (IP) injection, position the mouse with its head tilted downwards.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Gently inject the calculated volume of the this compound solution or vehicle control.

-

Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Signaling Pathways and Experimental Workflows

NAT10 Signaling Pathway in Cancer Progression

This compound functions as a specific inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme that catalyzes the N4-acetylcytidine (ac4C) modification on RNA, which plays a crucial role in regulating RNA stability and translation. In several cancers, NAT10 is upregulated and promotes tumor progression through various signaling pathways, including the Epithelial-Mesenchymal Transition (EMT).

Caption: this compound inhibits NAT10, disrupting cancer-promoting signaling.

By inhibiting NAT10, this compound reduces ac4C levels on target mRNAs, leading to their destabilization and reduced translation. This can suppress the expression of oncogenes and key regulators of EMT. The downregulation of mesenchymal markers like vimentin and upregulation of epithelial markers such as E-cadherin are hallmarks of EMT reversal, which is associated with decreased cell migration, invasion, and metastatic potential.[4][5][6]

Experimental Workflow for In-Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: Workflow for assessing this compound's in-vivo anti-tumor effects.

References

- 1. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of N-acetyltransferase 10 using this compound attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound delays non‐small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Up regulation of NAT10 promotes metastasis of hepatocellular carcinoma cells through epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Remodelin in Progeria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hutchinson-Gilford Progeria Syndrome (HGPS) is an extremely rare, fatal genetic disorder characterized by accelerated aging in children.[1] The disease is caused by a specific point mutation in the LMNA gene, which encodes Lamin A, a key structural protein of the cell nucleus.[1][2] This mutation leads to the production of a toxic, truncated protein known as progerin.[1][3] Progerin accumulation disrupts the nuclear lamina, leading to a cascade of cellular defects including abnormal nuclear morphology, disorganized chromatin, increased DNA damage, and premature cellular senescence.[3][4]

Remodelin is a small molecule that has emerged as a promising therapeutic candidate in HGPS research.[4][5] It was identified for its ability to improve the nuclear architecture and overall fitness of cells affected by lamin A defects.[5] this compound functions as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme whose inhibition has been shown to correct cellular defects in laminopathic cells.[2][5] These application notes provide a comprehensive overview of this compound's mechanism, quantitative effects, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound's therapeutic effects in the context of progeria are primarily attributed to its inhibition of NAT10.[5] The downstream consequences of NAT10 inhibition counteract several key pathological features of HGPS at the cellular level:

-

Correction of Nuclear Architecture: The primary and most visible effect of this compound is the amelioration of the misshapen nuclei characteristic of HGPS cells.[4] NAT10 inhibition mediates this rescue through the reorganization of the microtubule network.[5]

-

Reduction of DNA Damage: HGPS cells exhibit high levels of DNA damage. This compound treatment leads to a significant decrease in DNA double-strand break markers, such as γH2AX and autophosphorylated ATM.[4][6] This suggests that this compound helps to restore genomic stability.

-

Rebalancing Nuclear Import Pathways: Progerin accumulation disrupts the normal transport of proteins into and out of the nucleus. Specifically, it affects the Transportin-1 (TNPO1) nuclear import pathway, leading to the mislocalization of critical proteins like the nuclear pore component NUP153.[7] Inhibition of NAT10 by this compound restores the proper balance of TNPO1 between the nucleus and cytoplasm, thereby correcting nuclear pore complex integrity and function.[7]

-

Decreased Cellular Senescence: By mitigating nuclear defects and DNA damage, this compound treatment delays the onset of premature cellular senescence, a major hallmark of HGPS, and enhances the proliferation capacity of patient-derived cells.[4][6]

It is important to note that while the phenotypic benefits of this compound are linked to NAT10 inhibition, one study has suggested that this compound may act as an assay interference compound and might not directly inhibit NAT10-catalyzed RNA acetylation, indicating its precise molecular interaction requires further investigation.[8]

Data Presentation

The efficacy of this compound has been quantified in both cellular and animal models of HGPS. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in HGPS Cellular Models

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| Nuclear Morphology | HGPS Patient Fibroblasts (AG11498, AG06297) | 1 µM this compound | Significant reduction in the percentage of misshapen nuclei. | [4] |

| DNA Damage | LmnaG609G/G609G Mouse Fibroblasts | 1 µM this compound for 7 days | Significant decrease in γH2AX positive cells. | [9] |

| HGPS Patient Fibroblasts | This compound Treatment | Decreased steady-state levels of γH2AX. | [4][6] | |

| Cellular Senescence | HGPS Patient Fibroblasts (AG11498) | This compound Treatment for 8 days | Significant decrease in senescence-associated β-galactosidase positive cells. | [4][6] |

| Cell Proliferation | HGPS Patient Fibroblasts | This compound Treatment | Enhanced cell proliferation capacity. | [4][6] |

Table 2: In Vivo Efficacy of this compound in a Progeria Mouse Model (LmnaG609G/G609G)

| Parameter | Treatment | Result | Reference |

| Body Weight | 100 mg/kg daily, oral administration | Slowed body-weight loss. | [10][11] |

| Lifespan | Oral administration | 25% increase in Kaplan-Meier area under the curve, indicating extended healthspan. | [9] |

| Cardiovascular Health | 100 mg/kg daily, oral administration | Reduced adventitial fibrosis of the aorta and loss of vascular smooth muscle cells. | [2][10][11] |

| Genomic Instability | 100 mg/kg daily, oral administration | Decreased markers of genome instability in heart and lung tissues. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in HGPS research.

Protocol 1: Cell Culture and this compound Treatment of HGPS Fibroblasts

This protocol describes the maintenance of HGPS patient-derived fibroblasts and their treatment with this compound.

Materials:

-

HGPS patient-derived fibroblasts (e.g., AG11498, AG06297) and normal control fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), 15%

-

Penicillin-Streptomycin solution (100x)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture flasks, plates, and consumables

Procedure:

-

Cell Culture: Culture fibroblasts in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C.

-

Cell Seeding: Seed HGPS and control fibroblasts onto appropriate culture plates (e.g., 6-well plates or plates with coverslips for imaging) at a density that allows for several days of growth and treatment.

-

Treatment: Allow cells to adhere for 24 hours. The following day, replace the medium with fresh medium containing either this compound (final concentration typically 1 µM) or an equivalent volume of DMSO for the vehicle control.[9]

-

Incubation: Incubate the cells for the desired treatment period (e.g., 7-8 days).[4][9] Replace the medium with fresh this compound or DMSO-containing medium every 2-3 days.

-

Analysis: After the treatment period, proceed with downstream analyses such as immunofluorescence, Western blotting, or senescence assays.

Protocol 2: Immunofluorescence for Nuclear Morphology and DNA Damage

This protocol is for visualizing nuclear shape and the DNA damage marker γH2AX.

Materials:

-

Cells grown on coverslips (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.5% in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies: anti-Lamin A/C (for nuclear shape), anti-γH2AX (for DNA damage)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-